molecular formula C32H38F4N4O11 B10799340 Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA

Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA

Cat. No.: B10799340
M. Wt: 730.7 g/mol
InChI Key: VRFQPZNWACKFJT-PYCCKJAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA is a synthetic peptide compound. It is a derivative of a tripeptide where the C-terminal OH group has been replaced by a fluoromethyl group. This compound is known for its role as an irreversible pan-caspase inhibitor, which means it inhibits the activity of caspases, enzymes involved in apoptosis (programmed cell death) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd-C, NaBH4

    Substitution: NaOCH3, LiAlH4

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA has a wide range of applications in scientific research:

Mechanism of Action

Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA exerts its effects by inhibiting caspases, which are proteases involved in the execution phase of apoptosis. The fluoromethyl ketone group in the compound forms a covalent bond with the active site cysteine of the caspase enzyme, thereby blocking its activity. This inhibition prevents the cleavage of caspase substrates, ultimately halting the apoptotic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA is unique due to its specific sequence and the presence of the fluoromethyl ketone group, which provides irreversible inhibition of caspases. This makes it particularly useful in studies requiring long-term inhibition of apoptosis .

Properties

Molecular Formula

C32H38F4N4O11

Molecular Weight

730.7 g/mol

IUPAC Name

5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H37FN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22?,23-,26-;/m0./s1

InChI Key

VRFQPZNWACKFJT-PYCCKJAXSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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